6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 89073-60-9
VCID: VC20764818
InChI: InChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3
SMILES: CCN1C(=C(C(=O)N(C1=O)CC)N=O)N
Molecular Formula: C8H12N4O3
Molecular Weight: 212.21 g/mol

6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

CAS No.: 89073-60-9

Cat. No.: VC20764818

Molecular Formula: C8H12N4O3

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione - 89073-60-9

Specification

CAS No. 89073-60-9
Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
IUPAC Name 6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dione
Standard InChI InChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3
Standard InChI Key GAZDRRFBKXZFCM-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=O)N(C1=O)CC)N=O)N
Canonical SMILES CCN1C(=C(C(=O)N(C1=O)CC)N=O)N

Introduction

Chemical Structure and Identification

Molecular Identity and Basic Information

6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol. The compound is registered in chemical databases with the PubChem CID 385990 . The compound's structure was first documented in chemical databases on March 26, 2005, with the most recent modification to its database entry occurring on April 5, 2025 .

Structural Nomenclature and Synonyms

The compound is known by several synonyms in the scientific literature, which reflects its structural characteristics and classification. These synonyms include:

SynonymType
89073-60-9CAS Registry Number
1,3-Diethyl-5-nitroso-6-aminouracilCommon Name
6-amino-1,3-diethyl-5-nitrosopyrimidine-2,4-dioneIUPAC Name
NSC677517National Cancer Institute Designation
6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedioneAlternative Name

Table 1: Common synonyms for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

Structural Identifiers and Molecular Descriptors

For computational chemistry and database searching purposes, the compound can be identified using several standardized structural descriptors:

Descriptor TypeValue
InChIInChI=1S/C8H12N4O3/c1-3-11-6(9)5(10-15)7(13)12(4-2)8(11)14/h3-4,9H2,1-2H3
InChIKeyGAZDRRFBKXZFCM-UHFFFAOYSA-N
SMILESCCN1C(=C(C(=O)N(C1=O)CC)N=O)N

Table 2: Standardized structural identifiers for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

Structural Characteristics

Core Structure

The fundamental structure of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with oxygen atoms at positions 2 and 4, creating a pyrimidinedione (or uracil) backbone. This heterocyclic system serves as the scaffold upon which the functional groups are positioned. The core pyrimidinedione structure contributes to the compound's potential for hydrogen bonding and other intermolecular interactions that may influence its biological activity .

Functional Groups and Substituents

The compound features several key functional groups that define its chemical properties:

  • Nitroso group (-N=O) at position 5

  • Amino group (-NH2) at position 6

  • Ethyl groups (-CH2CH3) at positions 1 and 3

  • Carbonyl groups (C=O) at positions 2 and 4

The presence of these functional groups creates a molecule with both hydrogen bond donors (amino group) and acceptors (carbonyl groups, nitroso group), which contributes to its potential interactions with biological macromolecules .

Physical and Chemical Properties

Predicted Physicochemical Properties

Although specific experimental data for 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione is limited, its properties can be estimated based on similar compounds. For example, the related compound 6-amino-1,3-dimethyl-5-nitrosouracil has the following properties:

PropertyValueConfidence
Physical StateLikely solid at room temperatureBased on similar compounds
ColorPotentially pink to purpleExtrapolated from related nitroso compounds
SolubilityLimited solubility in polar solventsBased on similar pyrimidinediones
StabilityPotentially hygroscopicCharacteristic of many nitroso compounds

Table 3: Estimated physical properties of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione based on related compounds

Electronic and Structural Features

The nitroso group at position 5 is a significant structural feature that influences the compound's electronic properties. This group can participate in redox reactions and potentially act as a nitric oxide (NO) donor under certain conditions. The amino group at position 6 provides a site for hydrogen bonding and potential derivatization for structural modifications. The diethyl substitution at positions 1 and 3 contributes hydrophobicity to the molecule, which may affect its solubility profile and membrane permeability .

Chemical Reactivity

Stability Considerations

The stability of nitroso compounds can be influenced by various factors, including light, heat, and pH. Nitroso groups are known to be reactive, and compounds containing these groups may undergo transformations under certain conditions. The specific stability profile of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione would require experimental determination, though general caution regarding storage and handling of nitroso compounds would apply.

Related Compounds and Structural Analogs

Comparison with Similar Pyrimidinediones

Several structurally related compounds provide insights into the potential properties and applications of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione:

CompoundStructural DifferenceMolecular FormulaMolecular Weight
6-Amino-1,3-dimethyl-5-nitrosouracilMethyl instead of ethyl groupsC6H8N4O3184.15 g/mol
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dioneMethyl instead of ethyl groups, nitro instead of nitrosoC6H8N4O4200.15 g/mol
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedioneButyl instead of ethyl groupsC12H20N4O3Approx. 268 g/mol

Table 4: Structural comparison of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione with related compounds

Structure-Activity Relationships

The comparison of these related compounds suggests that modifications to the alkyl groups at positions 1 and 3, as well as changes to the nitroso/nitro group at position 5, can significantly alter the physicochemical properties and potentially the biological activities of these molecules. The progression from methyl to ethyl to butyl substituents increases lipophilicity, which may enhance membrane permeability while potentially decreasing water solubility .

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